

The Pharmacodynamics of FF-10501: A Technical Guide for Cancer Research Professionals

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Compound of Interest

Compound Name: FF-10501

Cat. No.: B1191757

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An In-depth Analysis of a Novel IMPDH Inhibitor in Oncology

FF-10501 is an orally bioavailable, competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[1][2] By targeting this critical pathway, **FF-10501** disrupts DNA and RNA synthesis, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of the pharmacodynamics of **FF-10501**, summarizing key preclinical and clinical findings to inform researchers, scientists, and drug development professionals.

Core Mechanism of Action

FF-10501 functions by competitively inhibiting IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This enzymatic step is crucial for the de novo synthesis of guanosine triphosphate (GTP).[2] Cancer cells, particularly those that are rapidly dividing, are highly dependent on this pathway for a sufficient supply of guanine nucleotides for DNA and RNA replication.[2] Inhibition of IMPDH by **FF-10501** leads to a depletion of the intracellular GTP pool, which in turn disrupts essential cellular processes and induces cell death.[2] The active form of **FF-10501** is its ribosylmonophosphate metabolite, **FF-10501RMP**, which is formed intracellularly via adenine phosphoribosyltransferase.[1]

In Vitro Efficacy

Preclinical studies have demonstrated the potent anti-leukemic effects of **FF-10501** in various hematological malignancy cell lines.

Quantitative Analysis of In Vitro Activity

While a comprehensive public database of IC50 values across a wide range of cancer cell lines is not readily available, published research provides key effective concentrations in acute myeloid leukemia (AML) models.

Cell Line/Sample Type	Effective Concentration	Observed Effect	Citation
AML Cell Lines	~30 μ M	Induction of apoptosis	[3][4]
Primary AML Samples	\geq 300 μ M	Reduction of proliferation	[3][4]
MOLM-13, OCI-AML3, MOLT-3	40 μ M	Induction of cell death	[3]

In Vivo Efficacy

Preclinical evaluation in animal models has substantiated the anti-tumor potential of **FF-10501**. In a mouse model of MLL-AF9-driven AML, treatment with **FF-10501** demonstrated a significant survival benefit.[5] Further in vivo studies have shown that the therapeutic effect of IMPDH inhibition may be enhanced by an intact immune system, suggesting a potential interplay between the direct anti-leukemic effects and host immune responses.[6] One study indicated that treatment after tumors had reached a volume of 0.2 cm³ resulted in tumor growth arrest.

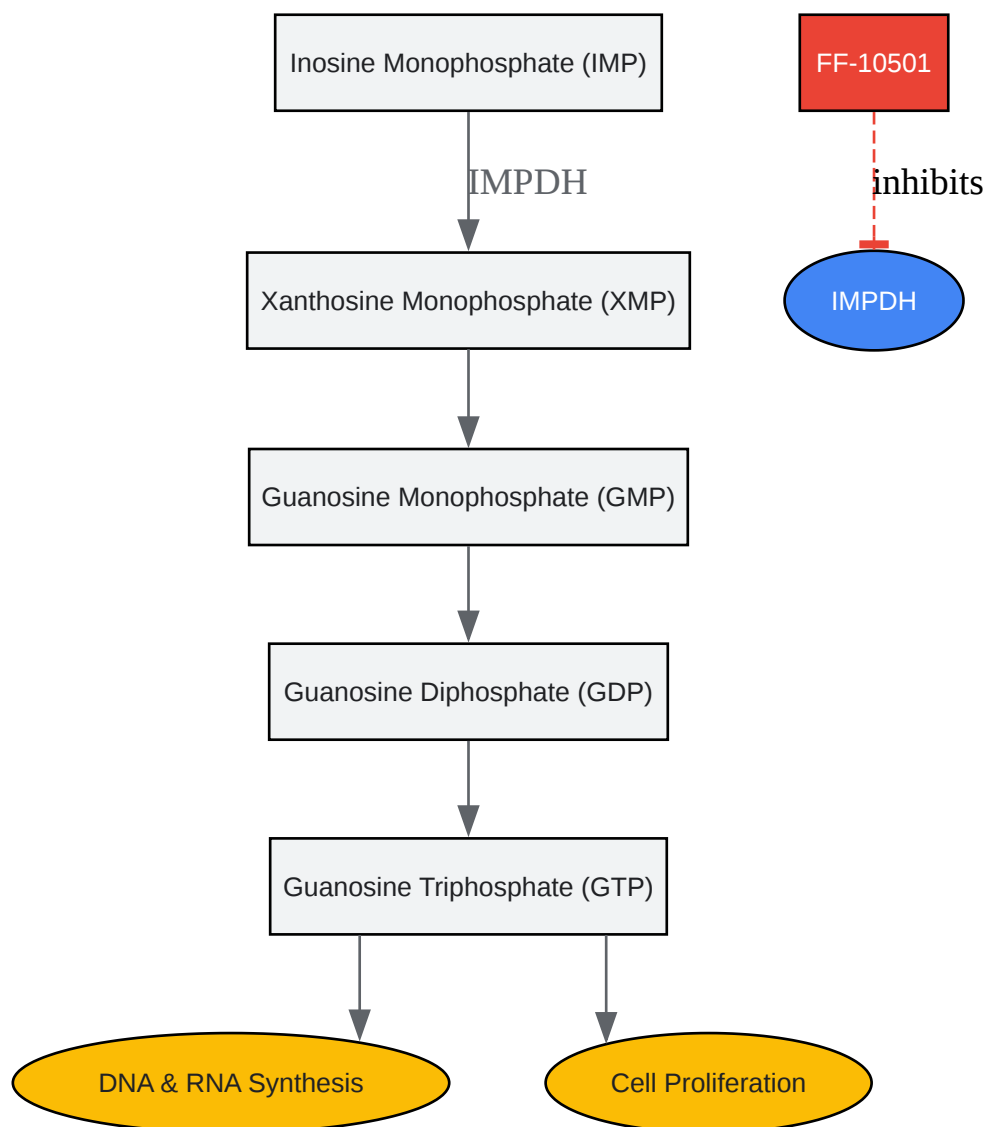
Clinical Pharmacology

A Phase 1/2a clinical trial of **FF-10501**-01 in patients with relapsed/refractory AML or myelodysplastic syndromes (MDS) has been conducted. The study explored oral doses ranging from 50 to 500 mg/m² administered twice daily (BID).[7][8]

Signaling Pathways and Molecular Mechanisms

The primary mechanism of **FF-10501** is the depletion of intracellular GTP. This has several downstream consequences for cancer cells.

De Novo Purine Synthesis Pathway Inhibition



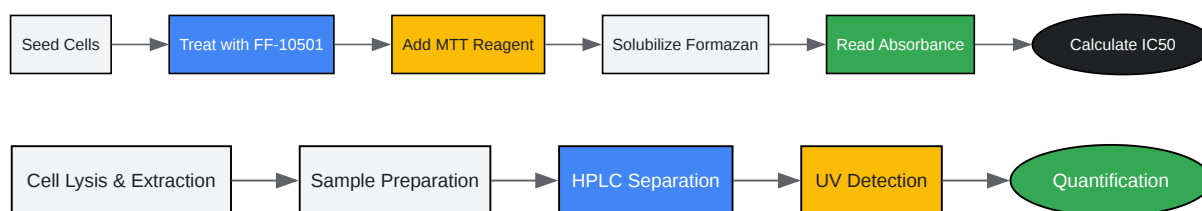
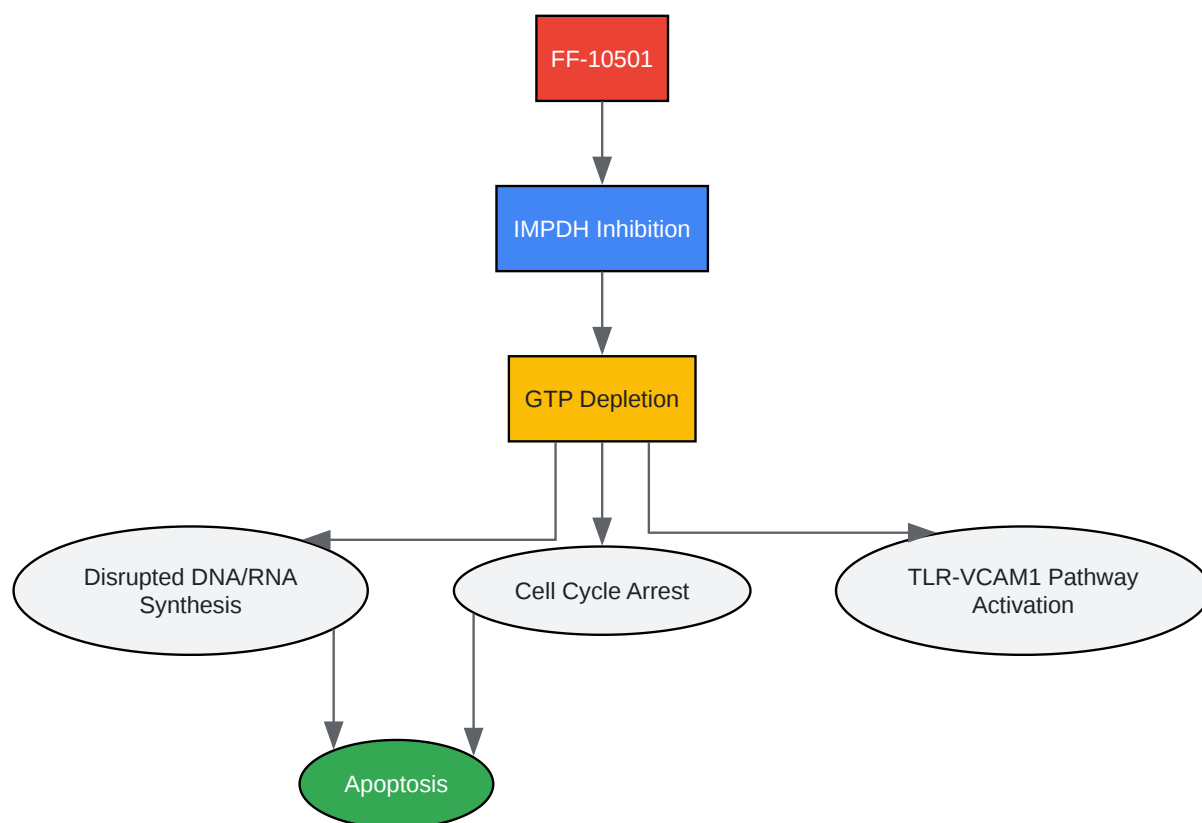
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Mechanism of **FF-10501** via IMPDH inhibition in the de novo purine synthesis pathway.

Downstream Cellular Effects of GTP Depletion

The reduction in GTP levels triggers a cascade of events within the cancer cell, ultimately leading to cell cycle arrest and apoptosis. Furthermore, recent studies have indicated that IMPDH inhibition can lead to the overactivation of the Toll-like receptor (TLR)-TRAF6-NF- κ B

signaling pathway and upregulation of the adhesion molecule VCAM1, contributing to the anti-leukemic effects.[9][10]



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